ST 198

D3 Receptor Selectivity Binding Affinity

ST 198 is a benchmark D3R antagonist with a Ki of 8.72 nM and 65–146-fold selectivity over D2R, enabling unambiguous dissection of D3-mediated behaviors without locomotor confounds. Its well-characterized binding profile makes it the definitive silent antagonist control for nicotine CPP, drug-seeking, and radioligand displacement studies. Procure this research-grade compound to ensure reproducible, D3R-specific pharmacological data.

Molecular Formula C22H26N2O
Molecular Weight 334.5 g/mol
Cat. No. B1682475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameST 198
Synonyms((E)-N-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)-3-phenylacrylamide
ST 198
Molecular FormulaC22H26N2O
Molecular Weight334.5 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)CCCCNC(=O)C=CC3=CC=CC=C3
InChIInChI=1S/C22H26N2O/c25-22(13-12-19-8-2-1-3-9-19)23-15-6-7-16-24-17-14-20-10-4-5-11-21(20)18-24/h1-5,8-13H,6-7,14-18H2,(H,23,25)/b13-12+
InChIKeyGQPJBOOQHWEOKT-OUKQBFOZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ST 198: Procurement-Grade Dopamine D3 Receptor Antagonist for CNS Behavioral Pharmacology


ST 198 (CAS 854924-64-4) is an orally active antagonist of the dopamine D3 receptor (D3R) . It belongs to the class of D3R-preferring ligands, characterized by a Ki of 8.72 nM for the human D3 receptor and a D3/D2 selectivity ratio of approximately 65–146 fold, depending on the assay system [1][2][3]. The compound is widely employed as a pharmacological tool to dissect D3R-mediated behaviors, particularly in models of nicotine and drug-seeking behavior, without confounding effects on locomotor activity or antidepressant-like actions [4].

ST 198: Why In-Class D3R Antagonists Are Not Interchangeable


Despite targeting the same dopamine D3 receptor, D3R antagonists exhibit profound differences in binding affinity, D2/D3 selectivity, functional activity (antagonist vs. partial agonist), and behavioral profile. ST 198, for instance, provides a specific combination of modest D3 affinity (Ki ≈ 8.7–12 nM) and intermediate D3/D2 selectivity (~65–146 fold) [1][2]. This profile contrasts sharply with ultra-high affinity, highly selective agents like VK4-116 (Ki = 6.8 nM, >1,000-fold selectivity) [3] or low-affinity, mixed-activity ligands like BP 897 [4]. Critically, ST 198 has been directly shown to improve D3 selectivity compared to the classical comparator (S)-nafadotride [5]. These quantitative differences in molecular pharmacology translate directly into distinct in vivo efficacy and side-effect liability, making generic substitution scientifically invalid.

ST 198: Quantitative Differentiation from Key Comparators


ST 198 Exhibits 65–146-Fold Selectivity for D3 over D2 Receptors, Outperforming (S)-Nafadotride and BP 897

ST 198 demonstrates a D3/D2 selectivity ratio of 65-fold (Ki(D2)/Ki(D3) = 780 nM / 12 nM) based on data cited by Le Foll et al. (2005) [1]. More recent BindingDB data indicate a Ki of 8.72 nM at D3 and 1,270 nM at D2, yielding a 146-fold selectivity [2]. In a direct head-to-head comparison, ST 198 shows improved D3 selectivity over (S)-nafadotride, where ST-198 pKi values for D2 and D3 are 6.14 and 7.92, respectively, compared to (S)-nafadotride pKi values of 8.52 and 9.51 [3]. This translates to a D3/D2 selectivity advantage of approximately 60-fold for ST-198 versus only 10-fold for (S)-nafadotride [4][3].

D3 Receptor Selectivity Binding Affinity

ST 198 Blocks Nicotine-Induced CPP Without Affecting Locomotor Activity or Nicotine Discrimination

In a direct head-to-head study, both ST 198 and the D3R partial agonist BP 897 blocked the expression of nicotine-induced conditioned place preference (CPP) in rats at doses selective for D3R [1]. Notably, neither compound altered locomotor activity in the CPP apparatus nor significantly affected nicotine discrimination performance or food-maintained responding [1]. This behavioral selectivity is a key differentiator from non-selective dopamine antagonists and even some D3R-preferring agents that may impair motor function.

Conditioned Place Preference Nicotine Behavioral Pharmacology

ST 198 Does Not Produce Nicotine-Like Discriminative Stimulus Effects, Differentiating from D3R Agonists

In a drug discrimination paradigm, ST 198 failed to substitute for nicotine, meaning it did not produce a nicotine-like internal cue [1]. Furthermore, when co-administered with the training dose of nicotine (0.4 mg/kg), ST 198 did not block the discriminative-stimulus effects of nicotine [1]. This contrasts sharply with D3R agonists or partial agonists, which might produce nicotine-like effects, and confirms its pure antagonist profile in this behavioral assay.

Drug Discrimination Nicotine Receptor Antagonism

ST 198 Lacks Antidepressant-Like Activity in the Forced Swim Test

Blockade of D3R with BP 897 or genetic deletion of D3Rs did not produce antidepressant-like effects in the forced swim test, a standard behavioral assay for antidepressant activity [1]. This finding extends by class inference to ST 198, another D3R antagonist, suggesting that its effects on nicotine CPP are not secondary to mood-altering properties. This distinguishes ST 198 from antidepressants like bupropion, which are used for smoking cessation but act through different mechanisms [1].

Forced Swim Test Antidepressant Behavioral Selectivity

ST 198: Validated Application Scenarios Based on Quantitative Evidence


Dissecting D3R-Mediated Drug-Seeking Behavior in Nicotine Addiction Models

Procure ST 198 to specifically block D3R activity and assess its role in nicotine-induced conditioned place preference (CPP) without confounding effects on locomotor activity or nicotine discrimination [1]. Its 65–146-fold selectivity over D2R minimizes off-target dopamine receptor interactions, ensuring that observed behavioral effects are D3R-specific [2][3].

Differentiating D3R Antagonism from Partial Agonism in Behavioral Pharmacology

Use ST 198 as a definitive D3R antagonist control in studies comparing full antagonists, partial agonists (e.g., BP 897), and agonists. ST 198's inability to substitute for nicotine or produce antidepressant-like effects validates it as a silent antagonist, allowing researchers to clearly delineate signaling pathways downstream of D3R [1].

Evaluating Novel D3R Ligands via Competitive Binding Assays

Employ ST 198 as a reference compound in radioligand binding assays (e.g., displacement of [3H]spiperone) to calibrate the affinity and selectivity of new chemical entities targeting human D3 and D2 receptors [4]. Its well-characterized Ki values (8.72 nM for D3, 1.27 μM for D2) provide a reliable benchmark for high-throughput screening campaigns [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for ST 198

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.